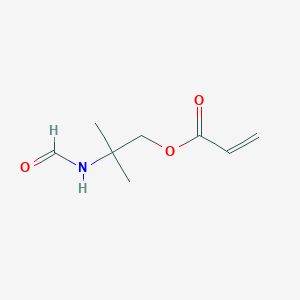
2-Formamido-2-methylpropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-2-methylpropyl prop-2-enoate is an organic compound with a complex structure that includes both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-2-methylpropyl prop-2-enoate typically involves the reaction of 2-methylpropylamine with prop-2-enoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The esterification process can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Formamido-2-methylpropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-Formamido-2-methylpropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formamido-2-methylpropyl prop-2-enoate involves its interaction with various molecular targets. The compound’s amide and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pathways involved may include enzymatic hydrolysis and subsequent metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl prop-2-enoate: Lacks the formamido group, making it less reactive in certain biochemical applications.
2-Formamidoethyl prop-2-enoate: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
Uniqueness
2-Formamido-2-methylpropyl prop-2-enoate is unique due to the presence of both amide and ester functional groups, which confer distinct reactivity and versatility in various applications. Its specific structure allows for targeted interactions in biochemical and industrial processes, making it a valuable compound in research and development.
Properties
CAS No. |
81616-08-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2-formamido-2-methylpropyl) prop-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-4-7(11)12-5-8(2,3)9-6-10/h4,6H,1,5H2,2-3H3,(H,9,10) |
InChI Key |
ASNCXYMYEKPZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C=C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















